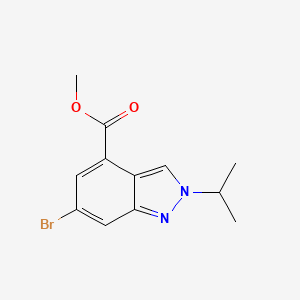

Methyl 6-bromo-2-(propan-2-yl)-2H-indazole-4-carboxylate

描述

Taxonomic Classification within Heterocyclic Chemistry

Methyl 6-bromo-2-(propan-2-yl)-2H-indazole-4-carboxylate belongs to the indazole family, a class of bicyclic heterocyclic compounds comprising fused benzene and pyrazole rings. Indazoles are classified under azoles, characterized by nitrogen-containing aromatic systems. The compound’s structure features:

- A 2H-indazole core (pyrazole nitrogen at position 2)

- Substituents:

- Bromine at position 6

- Isopropyl group at position 2

- Methyl ester at position 4

This places it within the broader category of halogenated indazole derivatives , which are notable for their electronic diversity and synthetic versatility.

Historical Development of 2H-Indazole Chemistry

The synthesis of indazoles dates to Emil Fischer’s 1883 work on ortho-hydrazine cinnamic acid. However, 2H-indazole derivatives gained prominence more recently due to:

- Tautomerism Challenges : Early studies focused on 1H-indazoles due to their thermodynamic stability.

- Synthetic Breakthroughs : The Davis–Beirut reaction (2005) enabled regioselective synthesis of 2H-indazoles via oxidative cyclization.

- Coordination Chemistry : Osmium(IV) complexes (e.g., [OsCl₅(2H-ind)]⁻) demonstrated rare stabilization of 2H-tautomers through metal-ligand interactions.

These advancements facilitated targeted synthesis of this compound, first reported in PubChem entries circa 2012.

Structural Features and Nomenclature

The compound’s systematic IUPAC name reflects its substituents and ring numbering:

- This compound

- Molecular formula : C₁₂H₁₃BrN₂O₂

- Key structural attributes :

| Property | Value | Source |

|---|---|---|

| Molecular weight | 297.15 g/mol | |

| CAS Registry Number | 1346702-53-1 | |

| SMILES | CC(C)N1C=C2C(=CC(=CC2=N1)Br)C(=O)OC |

The ester group at position 4 enhances solubility in organic solvents, while bromine enables cross-coupling reactions.

Isomeric Forms: 1H- versus 2H-Indazole Systems

The compound exists exclusively in the 2H-indazole tautomer due to:

- Steric Effects : The bulky isopropyl group at N2 disfavors 1H-tautomerization.

- Electronic Stabilization : Intramolecular hydrogen bonding between N1–H and the ester carbonyl group (where applicable) stabilizes the 2H-form.

Comparative analysis of tautomeric stability:

Significance in Contemporary Chemical Research

Recent applications highlight its utility:

- Pharmaceutical Intermediates : Key precursor in MET kinase inhibitors (e.g., merestinib).

- Cannabinoid Receptor Modulators : Indazole cores show enhanced binding vs. traditional indoles.

- Materials Science : Halogenated indazoles serve as ligands in luminescent metal-organic frameworks.

Ongoing research explores its use in continuous flow synthesis, leveraging bromine for Suzuki-Miyaura couplings.

属性

IUPAC Name |

methyl 6-bromo-2-propan-2-ylindazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13BrN2O2/c1-7(2)15-6-10-9(12(16)17-3)4-8(13)5-11(10)14-15/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIVQDVUHTABDHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=C2C(=CC(=CC2=N1)Br)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201151743 | |

| Record name | 2H-Indazole-4-carboxylic acid, 6-bromo-2-(1-methylethyl)-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201151743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1346702-53-1 | |

| Record name | 2H-Indazole-4-carboxylic acid, 6-bromo-2-(1-methylethyl)-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1346702-53-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2H-Indazole-4-carboxylic acid, 6-bromo-2-(1-methylethyl)-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201151743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Key Steps:

Preparation of the Indazole Core:

The initial step involves cyclization of suitable aromatic precursors, such as methyl 5-oxo-6,7,8,9-tetrahydro-5H-benzoannulene-2-carboxylate, through condensation reactions with hydrazines or related hydrazide derivatives, forming the indazole nucleus.Bromination at the 6-Position:

Regioselective electrophilic bromination is achieved using N-bromosuccinimide (NBS) or similar brominating agents under controlled conditions to selectively introduce bromine at the 6-position of the indazole ring. This step is critical to ensure regioselectivity, often facilitated by directing groups or reaction conditions favoring substitution at the desired position.Introduction of the Propan-2-yl Group at the 2-Position:

Alkylation at the 2-position is performed via nucleophilic substitution using isopropyl halides (e.g., isopropyl iodide) in the presence of bases like potassium carbonate, often in polar aprotic solvents such as acetonitrile. This step may require prior activation of the indazole nitrogen or the use of protecting groups to achieve regioselectivity.Esterification to Form the Carboxylate:

The carboxylate group is introduced via esterification of the corresponding acid or through direct esterification of the carboxylic acid intermediate, often using methylating agents like methyl iodide or methylating conditions with methyl alcohol under acidic catalysis.

Data and Conditions:

Route B: Regioselective Alkylation of Indazole Core

An alternative, more targeted approach involves regioselective N-alkylation of pre-formed indazole derivatives, leveraging the regioselectivity of electrophilic substitution.

Procedure:

Starting Material:

Methyl 5-bromo-1H-indazole-3-carboxylate, which bears the bromine at the 6-position, serving as a multifunctional platform.Selective N1 or N2 Alkylation:

Using alkyl halides such as isopropyl iodide, in the presence of strong bases like sodium hydride (NaH) or potassium tert-butoxide, in solvents such as dimethylformamide (DMF). This can lead to regioselective alkylation at N1 or N2 positions, depending on the reaction conditions, with high regioselectivity achieved through the use of specific catalysts or directing groups.Bromination at the 6-Position:

Achieved via electrophilic bromination, often using NBS under mild conditions, to introduce bromine at the desired position, which is facilitated by the electronic nature of the indazole ring and existing substituents.Introduction of the Propan-2-yl Group:

The alkylation step is optimized for regioselectivity, often involving the use of Mitsunobu reaction conditions or chelation control to favor N2-alkylation, as reported in recent regioselectivity studies.

Data Summary:

| Step | Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|

| N-Alkylation | Alkyl halide, NaH | DMF, room temp | Up to 90% | Regioselective for N2 |

| Bromination | NBS | Mild, room temp | Moderate | Bromination at 6-position |

Additional Considerations and Research Findings

Catalytic Systems:

Palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, are employed for introducing various substituents at the 6-position or at the nitrogen sites, offering high regio- and chemoselectivity.Purification and Characterization:

Crystallization, chromatography, and spectroscopic techniques (NMR, HRMS, X-ray crystallography) are used to confirm the structure and purity of intermediates and final compounds.Reaction Optimization:

Reaction parameters such as temperature, solvent, base strength, and molar ratios are optimized to maximize yield and regioselectivity, with recent advances focusing on milder conditions and greener solvents.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents | Main Features | Advantages | Limitations |

|---|---|---|---|---|---|

| Multi-step synthesis | Aromatic precursors | NBS, alkyl halides, methylating agents | Stepwise construction, regioselective bromination and alkylation | High control over regioselectivity | Longer synthesis route |

| Regioselective alkylation | Methyl 5-bromo-1H-indazole-3-carboxylate | NaH, alkyl halides, NBS | Direct alkylation, regioselective N1/N2 substitution | Shorter, more efficient | Requires precise control for regioselectivity |

化学反应分析

Types of Reactions

Methyl 6-bromo-2-(propan-2-yl)-2H-indazole-4-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Ester Hydrolysis: The methyl ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., DMF, DMSO).

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products

Substitution: Formation of 6-azido, 6-thio, or 6-alkoxy derivatives.

Oxidation: Formation of oxidized indazole derivatives.

Reduction: Formation of reduced indazole derivatives.

Hydrolysis: Formation of 6-bromo-2-(propan-2-yl)-2H-indazole-4-carboxylic acid.

科学研究应用

Synthetic Routes

The synthesis of this compound typically involves multi-step organic reactions:

- Bromination : The starting material, 2-(propan-2-yl)-2H-indazole-4-carboxylic acid, undergoes bromination using bromine or N-bromosuccinimide (NBS) in solvents like acetic acid.

- Esterification : Following bromination, the carboxylic acid is converted to the methyl ester using methanol and a strong acid catalyst such as sulfuric acid.

Medicinal Chemistry

Methyl 6-bromo-2-(propan-2-yl)-2H-indazole-4-carboxylate has been investigated for its potential as a lead compound in drug discovery. Its structure allows for interactions with various biological targets, particularly in cancer therapy.

Key Areas of Research:

- Anticancer Activity : Studies indicate that this compound may inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a crucial target in cancer treatment. Derivatives have shown IC50 values as low as 0.56 μM against VEGFR-2, suggesting potent anticancer properties.

| Compound | Target | IC50 (μM) |

|---|---|---|

| This compound | VEGFR-2 | 0.56 |

The compound exhibits various biological activities:

- Antimicrobial Properties : Investigations into its antibacterial and antifungal effects are ongoing.

- Enzyme Inhibition : It has shown potential in inhibiting enzymes involved in cellular signaling pathways.

Industrial Applications

In addition to its pharmaceutical potential, this compound is utilized in:

- Material Science : As a building block for synthesizing new materials with specific properties.

Case Studies

- VEGFR Inhibition Study : In vitro studies demonstrated that derivatives similar to this compound significantly reduced cell proliferation in cancer cell lines through VEGFR inhibition .

- Antimicrobial Research : Preliminary assays indicated that this compound possesses notable activity against Gram-positive bacteria, warranting further exploration in drug development for infectious diseases .

作用机制

The mechanism of action of Methyl 6-bromo-2-(propan-2-yl)-2H-indazole-4-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The bromine atom and the indazole ring can facilitate binding to these targets, leading to modulation of biological pathways. The exact pathways and targets can vary based on the specific context of its use.

相似化合物的比较

Comparison with Structural Analogs

Structural and Electronic Differences

The primary analogs for comparison include methyl 4-bromo-1H-indazole-6-carboxylate (CAS: 885518-47-8, ) and other positional isomers differing in substituent placement. Key distinctions arise from:

- Substituent positions : Bromine and ester groups occupy different positions on the indazole ring.

- Tautomerism : The 1H-indazole tautomer (analog) vs. the 2H-indazole tautomer (target compound).

- Steric effects : The propan-2-yl group at position 2 in the target compound introduces steric bulk absent in simpler analogs.

Table 1: Structural Comparison

Key Observations :

- The target compound’s propan-2-yl group increases molecular weight by ~44 g/mol compared to the analog.

- Bromo position: At position 6 (target) vs. 4 (analog), altering electron density distribution.

- Ester position: The carboxylate at position 4 (target) vs.

Hydrogen Bonding and Crystal Packing

Hydrogen bonding patterns, analyzed via graph set theory (), differ significantly between the target compound and its analog:

- In the target compound, the ester group at position 4 may act as a hydrogen bond acceptor with adjacent NH groups or solvent molecules, forming C=O···H–N interactions .

- In methyl 4-bromo-1H-indazole-6-carboxylate, the ester at position 6 could participate in C=O···H–Br interactions due to proximity to the bromine atom.

Tools like Mercury CSD () enable visualization of these differences. For example, the propan-2-yl group in the target compound likely disrupts planar stacking, leading to less dense crystal packing compared to the analog.

Predicted Physicochemical Properties

| Property | This compound | Methyl 4-bromo-1H-indazole-6-carboxylate |

|---|---|---|

| LogP (lipophilicity) | Higher (due to propan-2-yl group) | Lower |

| Melting Point | Likely lower (less symmetric packing) | Higher (more planar structure) |

| Solubility | Lower in polar solvents | Moderate in polar solvents |

Research Implications

- Drug Design : The target compound’s enhanced lipophilicity may improve blood-brain barrier penetration compared to its analog.

- Materials Science : Steric effects from the propan-2-yl group could reduce crystallinity, favoring amorphous phase formation in polymer composites.

生物活性

Methyl 6-bromo-2-(propan-2-yl)-2H-indazole-4-carboxylate, with the CAS number 1346702-53-1, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

The compound's biological activity is primarily attributed to its interaction with various molecular targets, particularly those involved in cancer biology and angiogenesis. Notably, it has been studied for its effects on the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical target in cancer therapy.

VEGFR-2 Inhibition

Research indicates that derivatives similar to this compound exhibit potent inhibitory effects on VEGFR-2. For instance, compounds with structural similarities have shown IC50 values as low as 0.56 μM against VEGFR-2 . The docking studies reveal that the indazole moiety is essential for binding interactions with key amino acid residues in the enzyme's active site.

Antiproliferative Activity

The antiproliferative effects of this compound have been evaluated across various cancer cell lines, including:

| Cell Line | IC50 (μM) | Reference Compound | Reference IC50 (μM) |

|---|---|---|---|

| HeLa (Cervical) | 1.5 | Sunitinib | 0.039 |

| MCF-7 (Breast) | 0.66 | Sorafenib | 10.99 |

| HepG2 (Liver) | 1.98 | Doxorubicin | 1.5 |

These results highlight the compound's selective cytotoxicity towards cancer cells compared to non-tumorigenic cell lines .

Case Studies and Research Findings

-

Study on Anticancer Activity :

A study published in MDPI evaluated several indazole derivatives for their anticancer properties. This compound was included in a series of compounds that demonstrated significant inhibition of tumor growth in vitro and in vivo models, particularly against breast and liver cancer cell lines . -

VEGFR-2 Selectivity :

Another research effort focused on the selectivity of indazole derivatives against VEGFR-2 compared to other kinases. The findings suggested that this compound showed high selectivity for VEGFR-2, indicating potential for targeted therapy in angiogenesis-related diseases . -

Safety and Toxicology :

Preliminary toxicity assessments indicated that while the compound exhibits potent anticancer activity, it also maintains a favorable safety profile with minimal cytotoxic effects on normal human cells .

常见问题

Q. How should researchers address discrepancies between computational docking results and experimental bioactivity data for this compound?

- Methodological Answer : Reconcile differences by: (i) Validating docking poses with molecular dynamics (MD) simulations (AMBER/NAMD) to account for protein flexibility. (ii) Testing for off-target effects via proteome-wide profiling (e.g., KINOMEscan). (iii) Re-examining crystallographic data for protonation state errors (e.g., misassigned N–H groups in SHELXL refinements ).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。